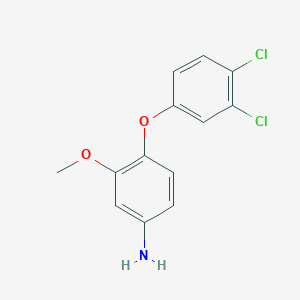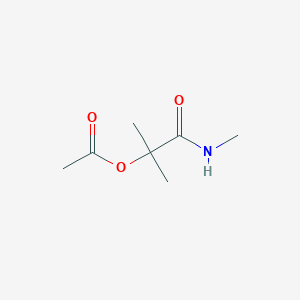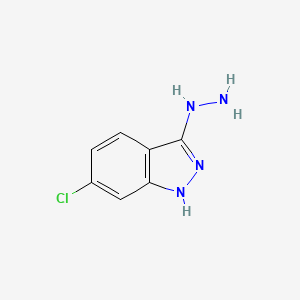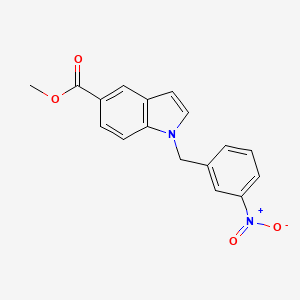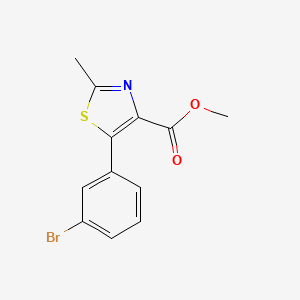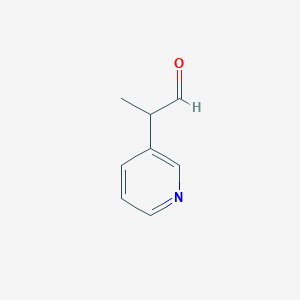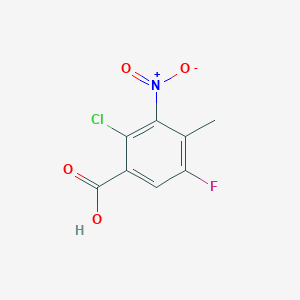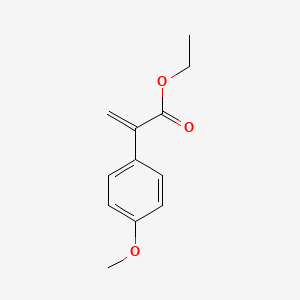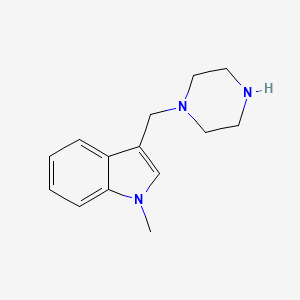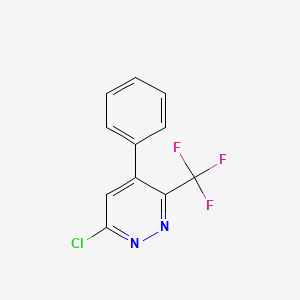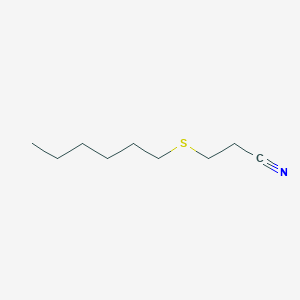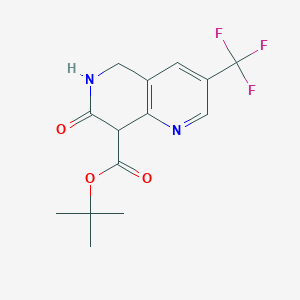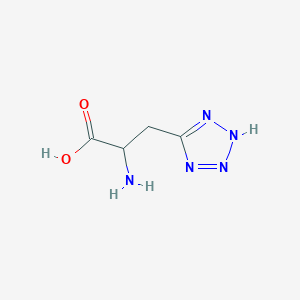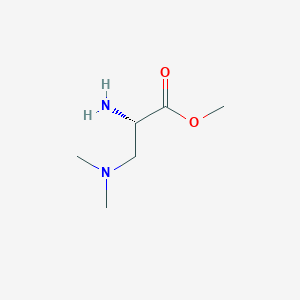
METHYL (2S)-2-AMINO-3-(DIMETHYLAMINO)PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate is an organic compound with the molecular formula C6H14N2O2 It is a derivative of amino acids and is characterized by the presence of both amino and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with an appropriate ester precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino esters.
科学的研究の応用
Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various physiological outcomes.
類似化合物との比較
- Methyl 3-(Dimethylamino)Propanoate
- Ethyl 2-Amino-3-(Dimethylamino)Propanoate
- Methyl 2-Amino-3-(Diethylamino)Propanoate
Comparison: Methyl (2S)-2-Amino-3-(Dimethylamino)Propanoate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(dimethylamino)propanoate |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)4-5(7)6(9)10-3/h5H,4,7H2,1-3H3/t5-/m0/s1 |
InChIキー |
PYNXDJSBDJANAG-YFKPBYRVSA-N |
異性体SMILES |
CN(C)C[C@@H](C(=O)OC)N |
正規SMILES |
CN(C)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


